molecular formula C10H9Cl2N3S B15213748 5-[(2,4-Dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 87410-79-5

5-[(2,4-Dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine

Cat. No.: B15213748
CAS No.: 87410-79-5
M. Wt: 274.17 g/mol
InChI Key: LUKOARWNORYQFO-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with N-methylthiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thiadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the synthesis of nucleic acids or proteins, thereby preventing the growth and proliferation of microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties and used in throat lozenges.

    2,4-Dichlorobenzyl chloride: Used as an intermediate in the synthesis of various organic compounds.

    Di-2,4-dichlorobenzyltin complexes: Studied for their anticancer activity.

Uniqueness

5-(2,4-Dichlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine is unique due to its thiadiazole ring structure, which imparts distinct chemical and biological properties. The presence of the 2,4-dichlorobenzyl group enhances its antimicrobial and antifungal activities, making it a valuable compound for various applications .

Biological Activity

5-[(2,4-Dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazoles, which have garnered attention due to their diverse biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its potential as an antitumor agent and other pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate thiadiazole precursors with dichlorobenzyl derivatives. The structural elucidation is usually performed using techniques such as NMR spectroscopy and mass spectrometry. For instance, the compound exhibits characteristic peaks in FT-IR spectroscopy that correspond to functional groups present in its structure.

Table 1: Characterization Data

TechniqueObserved Peaks/Values
FT-IR-NH stretching: 3218 cm⁻¹
C=N stretching: 1572 cm⁻¹
NMRChemical shifts indicative of the thiadiazole structure
Mass SpecMolecular ion peak consistent with C17H14Cl2N4S

Antitumor Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antitumor activity. The mechanism of action often involves the induction of apoptosis in cancer cells. For example, a study demonstrated that derivatives of thiadiazoles could effectively inhibit cell proliferation in various cancer cell lines, with IC50 values ranging from 1.61 µg/mL to 23.30 mM depending on the specific substitution patterns on the phenyl ring .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

  • Electronegative Substituents : The presence of chlorine atoms enhances the compound's lipophilicity and may improve its interaction with biological targets.
  • Methyl Group : Positioned at the nitrogen atom increases electron density, potentially enhancing biological activity.

These modifications are crucial for optimizing the compound's efficacy against specific cancer cell lines.

Case Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The results indicated that this compound exhibited a dose-dependent cytotoxic effect with an IC50 value significantly lower than standard chemotherapeutic agents like doxorubicin .

Case Study 2: Mechanistic Insights

Molecular dynamics simulations revealed that this compound interacts primarily through hydrophobic contacts with target proteins involved in apoptotic pathways. This interaction was further validated through docking studies which showed a favorable binding affinity compared to other known inhibitors .

Properties

CAS No.

87410-79-5

Molecular Formula

C10H9Cl2N3S

Molecular Weight

274.17 g/mol

IUPAC Name

5-[(2,4-dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H9Cl2N3S/c1-13-10-15-14-9(16-10)4-6-2-3-7(11)5-8(6)12/h2-3,5H,4H2,1H3,(H,13,15)

InChI Key

LUKOARWNORYQFO-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(S1)CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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